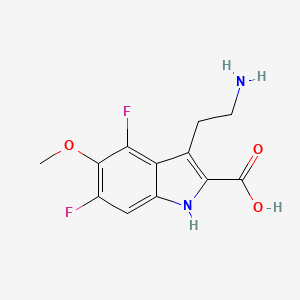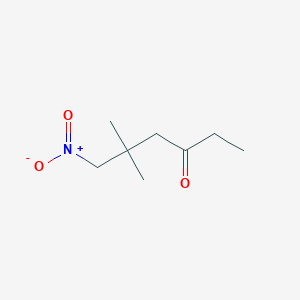![molecular formula C12H10N4 B14548194 5,10-Ethanopyridazino[3,4-b]quinoxaline CAS No. 62150-26-9](/img/structure/B14548194.png)
5,10-Ethanopyridazino[3,4-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Ethanopyridazino[3,4-b]quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of this compound, which includes fused benzene and pyrazine rings, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Ethanopyridazino[3,4-b]quinoxaline typically involves the condensation of o-phenylenediamines with dicarbonyl compounds under specific conditions. One common method is the acid-catalyzed intramolecular cyclization of aryl-substituted 5-([1,1′-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazines . This reaction can be carried out in the presence of organic solvents, high temperatures, and strong catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis is a preferred approach due to its cost-effectiveness and reduced toxicity . This method involves the use of sustainable catalysts and reaction conditions that are environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5,10-Ethanopyridazino[3,4-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic ring, which can act as nucleophilic or electrophilic sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
5,10-Ethanopyridazino[3,4-b]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,10-Ethanopyridazino[3,4-b]quinoxaline involves its interaction with molecular targets and pathways within biological systems. The compound can cause DNA damage, leading to its antibacterial and anticancer activities . It also produces reactive oxygen species (ROS) and acts as a bioreductive agent, contributing to its therapeutic effects .
Comparison with Similar Compounds
Dibenzo[f,h]furazano[3,4-b]quinoxaline: This compound shares a similar fused ring structure and exhibits comparable photophysical and electrochemical properties.
Benzo[g][1,2,5]thiadiazolo[3,4-b]quinoxaline-5,10-dione: Known for its strong electron-accepting properties, this compound is used in organic electronics and materials science.
Uniqueness: 5,10-Ethanopyridazino[3,4-b]quinoxaline stands out due to its unique combination of biological activities and chemical reactivity
Properties
CAS No. |
62150-26-9 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1,3,4,8-tetrazatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9,11,13-hexaene |
InChI |
InChI=1S/C12H10N4/c1-2-4-10-9(3-1)15-7-8-16(10)12-11(15)5-6-13-14-12/h1-6H,7-8H2 |
InChI Key |
HGLVRBJRKBTIEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3N1C4=C2N=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


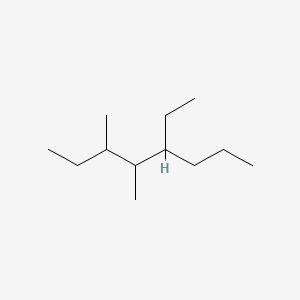
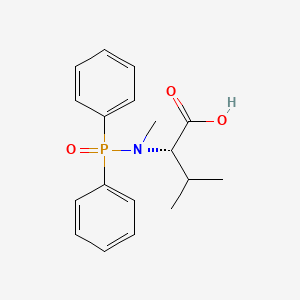
![3-[(4-Methylphenyl)methylidene]-4-oxopentanoic acid](/img/structure/B14548130.png)
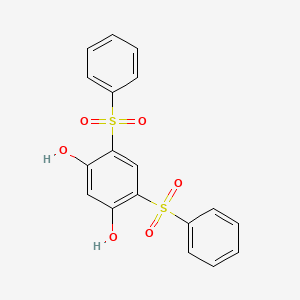
![N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14548143.png)

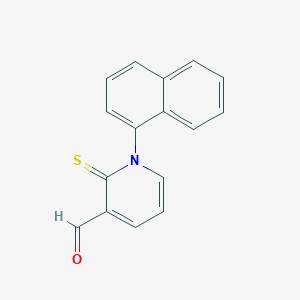
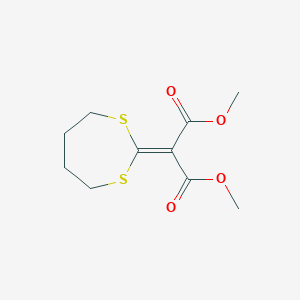

![4-[(Dimethylamino)methylidene]piperidine-2,3-dione](/img/structure/B14548170.png)
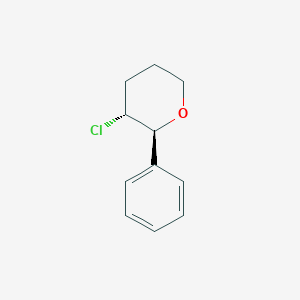
![Ethyl 2-cyano-3-[cyano(phenyl)amino]prop-2-enoate](/img/structure/B14548183.png)
